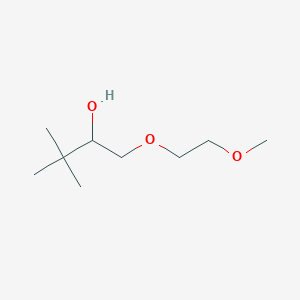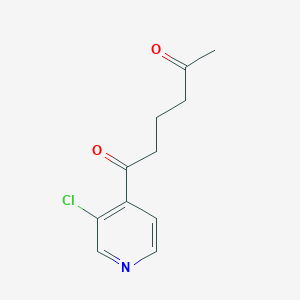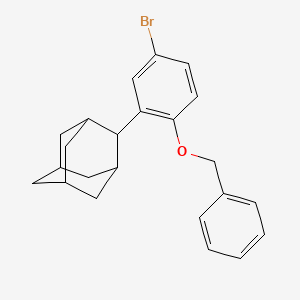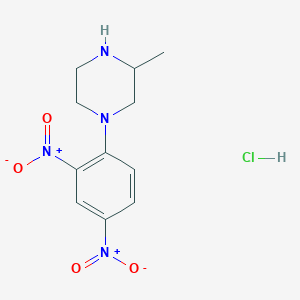
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol
Overview
Description
“1-Ethoxy-2-(2-methoxyethoxy)ethane” also known as “Diethylene glycol ethyl methyl ether” is a compound with the molecular formula C7H16O3 . It is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .
Molecular Structure Analysis
The molecular structure of “1-Ethoxy-2-(2-methoxyethoxy)ethane” is available on ChemSpider . It has a molecular formula of C7H16O3 and a monoisotopic mass of 148.109940 Da .
Physical And Chemical Properties Analysis
“1-Ethoxy-2-(2-methoxyethoxy)ethane” has a molecular weight of 148.2 and is a liquid at room temperature .
Scientific Research Applications
Dynamics in Plastic Crystalline Phases
The study by Carignani et al. (2018) explores the dynamics of dimethylbutanols, including 3,3-dimethylbutan-2-ol, in plastic crystalline phases. This research provides valuable insights into the solid-state polymorphism of these compounds, offering potential applications in material science, particularly in the development of novel materials with unique polymorphic and dynamic properties (Carignani et al., 2018).
Thermal Decomposition Kinetics
Flowers, Parker, and Voisey (1970) investigated the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which sheds light on the thermal stability and decomposition pathways of similar compounds. Understanding these kinetics is crucial for applications in thermal processing and stability assessment of materials (Flowers, Parker, & Voisey, 1970).
Catalysis and Reaction Mechanisms
Johnson and Stimson (1968) described the catalytic decomposition of 2,3-dimethylbutan-2-ol with hydrogen bromide, providing insights into catalysis and reaction mechanisms relevant to organic synthesis and industrial chemistry processes (Johnson & Stimson, 1968).
Phase Transitions in Aqueous Solutions
Lutz et al. (2007) studied the phase transitions in water of copolymers involving 2-(2-methoxyethoxy)ethyl methacrylate. This research is pertinent to understanding the behavior of polymers in solution, which is essential for the development of smart materials and drug delivery systems (Lutz et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-9(2,3)8(10)7-12-6-5-11-4/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQZPHRJFAEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COCCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)


![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)







